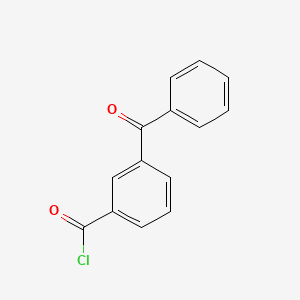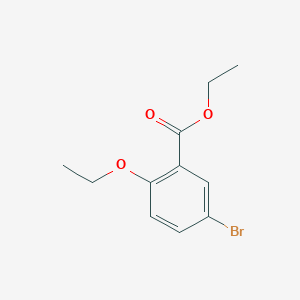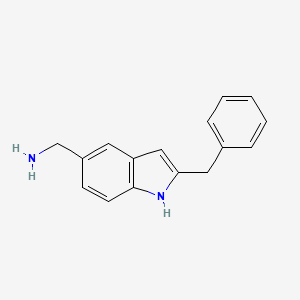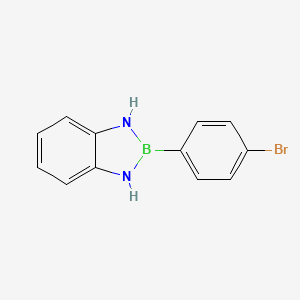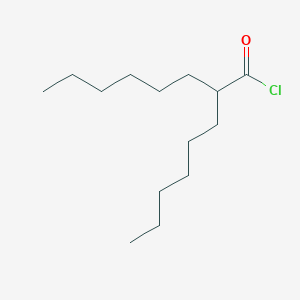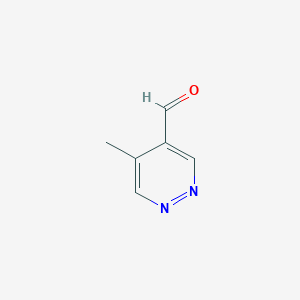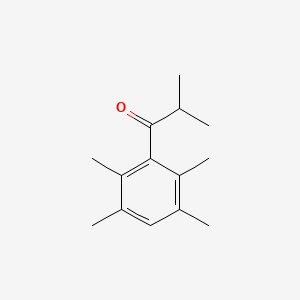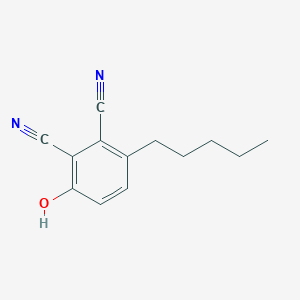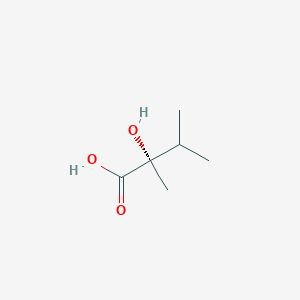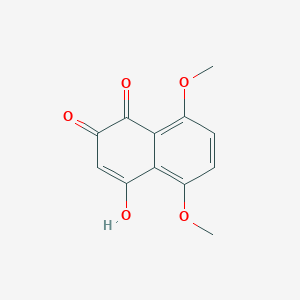
1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-” is also known as Naphthazarin . It is a naturally occurring organic compound with the formula C10H6O4 . This compound is formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl (OH) groups .
Synthesis Analysis
Naphthazarin can be synthesized by the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride followed by reductive dechlorination and reoxidation . It can also be obtained by the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .Molecular Structure Analysis
The molecular structure of “1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-” can be viewed using Java or Javascript . The compound has a molecular weight of 190.1522 .Chemical Reactions Analysis
The biological activity of naphthoquinones, including “1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy-”, is often related to their redox and acid-base properties . These properties can be modulated synthetically .Physical And Chemical Properties Analysis
Naphthazarin is soluble in 1,4-dioxane from which it crystallizes as deep red needles that melt at 228−232 °C . It is sparingly soluble in H2O but soluble in alkalis .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
78315-92-1 |
|---|---|
Produktname |
1,4-Naphthalenedione, 2-hydroxy-5,8-dimethoxy- |
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.2 g/mol |
IUPAC-Name |
4-hydroxy-5,8-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O5/c1-16-8-3-4-9(17-2)11-10(8)6(13)5-7(14)12(11)15/h3-5,13H,1-2H3 |
InChI-Schlüssel |
VNBMCOFVUIFSRK-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=O)C(=O)C2=C(C=C1)OC)O |
Kanonische SMILES |
COC1=C2C(=CC(=O)C(=O)C2=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




